molecular formula C23H22N2O3S B2598599 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 799772-86-4

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No.: B2598599
CAS No.: 799772-86-4
M. Wt: 406.5
InChI Key: LHGKFYKFKRVSGQ-UHFFFAOYSA-N
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Description

3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Research shows that compounds similar to 3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one, particularly those bearing a benzothiazole moiety, have been synthesized and evaluated for their antitumor activities. Some of these compounds have shown significant anticancer activities against lung and colon cancer cells, comparable to standard drugs like doxorubicin (El-Helw et al., 2019).

Antioxidant Properties

A derivative of this compound, namely 3-(4-hydroxy-4H-benzo[4, 5]thiazolo[3, 2-a]pyrimidin-4-yl)-2H-chromen-2-one, has been prepared and characterized, showing high antioxidant activities. Its scavenging activity was found to be 80% at a concentration of 1000 μg/mL, which is noteworthy when compared to vitamin C (Abd-Almonuim et al., 2020).

Synthesis and Characterization

Unique synthetic methods have been developed for compounds related to this compound. An example is the synthesis of 3-(2-(arylamino)thiazol-4-yl)-2H-chromen-2-ones, which has been achieved with excellent yields and through novel approaches like benzopyran ring opening (Kavitha et al., 2018).

Antimicrobial Activity

The compound and its derivatives have potential applications in imparting antimicrobial properties. For instance, a study synthesized a coumarin-thiazole derivative and tested its anti-microbial activity, finding significant effects against various micro-organisms (El‐Wahab et al., 2014).

Antibacterial Evaluation

Further research has explored the synthesis of related compounds and their antibacterial evaluation. For example, the synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones demonstrated broad-spectrum antibacterial activity against various bacterial strains (Velpula et al., 2015).

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-2-14-11-15-21(27)17(23-24-18-7-3-4-8-19(18)29-23)13-28-22(15)16(20(14)26)12-25-9-5-6-10-25/h3-4,7-8,11,13,26H,2,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGKFYKFKRVSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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